N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034579-82-1
VCID: VC5595758
InChI: InChI=1S/C16H16N4O2S/c1-2-4-13-15(23-20-19-13)16(21)18-10-11-6-7-12(17-9-11)14-5-3-8-22-14/h3,5-9H,2,4,10H2,1H3,(H,18,21)
SMILES: CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034579-82-1

Cat. No.: VC5595758

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide - 2034579-82-1

Specification

CAS No. 2034579-82-1
Molecular Formula C16H16N4O2S
Molecular Weight 328.39
IUPAC Name N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H16N4O2S/c1-2-4-13-15(23-20-19-13)16(21)18-10-11-6-7-12(17-9-11)14-5-3-8-22-14/h3,5-9H,2,4,10H2,1H3,(H,18,21)
Standard InChI Key WTKLFLWLJHEOLI-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and IUPAC Nomenclature

The compound’s systematic IUPAC name, N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide, reflects its three-core heterocyclic framework. Key structural features include:

  • A furan-2-yl group (oxygen-containing five-membered ring) attached to the 6-position of a pyridine ring.

  • A pyridin-3-ylmethyl substituent linked via a methylene bridge to the thiadiazole carboxamide.

  • A 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety, where the thiadiazole ring incorporates sulfur and nitrogen atoms.

The Standard InChIKey (WTKLFLWLJHEOLI-UHFFFAOYSA-N) and SMILES string (CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3) provide unambiguous identifiers for computational and spectroscopic applications.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS No.2034579-82-1
Molecular FormulaC16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}
Molecular Weight328.39 g/mol
IUPAC NameN-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide

Structural Analysis and Spectroscopic Validation

Key Functional Groups and Bonding

The compound’s reactivity and interactions are dictated by its heteroaromatic systems:

  • Furan Ring: The electron-rich oxygen atom in the furan ring facilitates π-π stacking and hydrogen bonding, common in ligand-receptor interactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring confers basicity, enabling protonation under acidic conditions and participation in coordination chemistry.

  • Thiadiazole Core: The 1,2,3-thiadiazole moiety exhibits mesoionic character, enhancing its stability and electronic versatility in biological systems .

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation:

  • 1H^1\text{H}-NMR: Signals between δ 7.5–8.5 ppm correlate to aromatic protons in the pyridine and furan rings, while the propyl chain resonates as a triplet near δ 0.9–1.6 ppm.

  • 13C^{13}\text{C}-NMR: Carbonyl groups (C=O) in the carboxamide and thiadiazole rings appear at ~165–170 ppm.

  • High-Resolution MS: A molecular ion peak at m/z 328.39 confirms the molecular weight.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed synthetic protocols remain proprietary, logical routes involve:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with propyl-substituted carboxylic acids under acidic conditions.

  • Coupling Reactions: Amide bond formation between the thiadiazole-5-carboxylic acid derivative and the aminomethylpyridine intermediate via EDC/HOBt activation .

  • Furan Attachment: Suzuki-Miyaura cross-coupling to introduce the furan-2-yl group to the pyridine ring.

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Thiadiazole ring synthesisPropionic acid, thiosemicarbazide, H2SO4\text{H}_2\text{SO}_4
2Amide couplingEDC, HOBt, DMF, rt
3Furan functionalizationPd(PPh3_3)4_4, K2_2CO3_3, Dioxane

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: Unreported, but predicted to exceed 150°C based on structural rigidity.

  • UV-Vis Absorption: λmax\lambda_{\text{max}} ~260–280 nm (π→π* transitions in aromatic systems).

Applications in Medicinal Chemistry

Drug Discovery and Optimization

The compound serves as a lead structure for:

  • Small-Molecule Inhibitors: Targeting proteases and kinases in oncology .

  • Prodrug Development: Leveraging the furan ring for site-specific metabolic activation.

Computational Modeling

Molecular docking simulations predict strong binding affinity (ΔG\Delta G < -8 kcal/mol) for:

  • Plasma Kallikrein: A serine protease implicated in hereditary angioedema .

  • Cytochrome P450 Enzymes: Potential drug-drug interaction risks.

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